molecular formula C24H22N2O6 B6330351 Z-Phe-onb CAS No. 1270296-64-4

Z-Phe-onb

Cat. No.: B6330351
CAS No.: 1270296-64-4
M. Wt: 434.4 g/mol
InChI Key: XXIJMZFDXMOASX-NRFANRHFSA-N
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Description

Z-Phe-onb: Z-L-phenylalanine 4-nitrobenzyl ester , is a synthetic compound used primarily in biochemical research. It is a derivative of phenylalanine, an essential amino acid, and is often utilized in studies involving enzyme kinetics and protein interactions.

Mechanism of Action

Target of Action

Z-Phe-onb, also known as benzyloxycarbonyl-phenylalanine, is a synthetic substrate that has been extensively used in studies on the specificity and mechanism of pepsin action . Pepsin, a digestive protease, is the primary target of this compound. This enzyme plays a crucial role in the breakdown of proteins into peptides within the stomach.

Mode of Action

This compound interacts with pepsin through the formation of a sensitive peptide bond with aromatic L-amino acid residues . The interaction between this compound and pepsin is influenced by the ionization of prototrophic groups in both the enzyme and the substrate . The mode of action of this compound involves the cleavage of the peptide bond, which is facilitated by the acidic environment of the stomach where pepsin is active.

Biochemical Pathways

The biochemical pathway affected by this compound primarily involves the digestion of proteins in the stomach. Pepsin, activated in the presence of stomach acid, cleaves the peptide bonds in proteins, breaking them down into smaller peptides. This compound, acting as a substrate for pepsin, participates in this process, thereby influencing the protein digestion pathway .

Result of Action

The molecular effect of this compound’s action involves the cleavage of its peptide bond by pepsin, contributing to the process of protein digestion . On a cellular level, this can influence the overall process of protein metabolism within the cells lining the stomach and potentially impact the efficiency of protein digestion and absorption in the body.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Z-L-phenylalanine 4-nitrobenzyl ester typically involves the esterification of Z-L-phenylalanine with 4-nitrobenzyl alcohol. The reaction is usually catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The process involves the following steps:

    Activation of Z-L-phenylalanine: This is achieved by converting it into its acid chloride form using reagents like thionyl chloride or oxalyl chloride.

    Esterification: The activated Z-L-phenylalanine is then reacted with 4-nitrobenzyl alcohol in the presence of a catalyst to form the ester.

Industrial Production Methods: Industrial production of Z-L-phenylalanine 4-nitrobenzyl ester follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Activation: Large quantities of Z-L-phenylalanine are converted into their acid chloride form.

    Continuous Esterification: The activated compound is continuously reacted with 4-nitrobenzyl alcohol in industrial reactors to produce the ester in bulk.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Z-L-phenylalanine 4-nitrobenzyl ester can undergo oxidation reactions, particularly at the nitrobenzyl group, leading to the formation of various oxidized products.

    Reduction: The nitro group in the compound can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products:

    Oxidation: Oxidized derivatives of the nitrobenzyl group.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Enzyme Kinetics: Z-L-phenylalanine 4-nitrobenzyl ester is used as a substrate in enzyme kinetics studies to understand enzyme activity and specificity.

    Protein Interactions: It helps in studying protein-ligand interactions due to its ability to mimic natural substrates.

Biology:

    Cell Signaling: The compound is used to study cell signaling pathways involving phenylalanine derivatives.

    Metabolic Studies: It aids in understanding metabolic pathways involving amino acids.

Medicine:

    Drug Development: Z-L-phenylalanine 4-nitrobenzyl ester is used in the development of enzyme inhibitors and other therapeutic agents.

    Diagnostic Tools: It serves as a probe in diagnostic assays to detect enzyme activity.

Industry:

    Biocatalysis: The compound is used in industrial biocatalysis processes to produce specific chemical products.

    Pharmaceutical Manufacturing: It is involved in the synthesis of pharmaceutical intermediates.

Comparison with Similar Compounds

    Z-L-phenylalanine methyl ester: Another ester derivative of phenylalanine used in similar biochemical studies.

    Z-L-phenylalanine ethyl ester: Similar to the methyl ester but with an ethyl group, used in enzyme kinetics and protein interaction studies.

Uniqueness: Z-L-phenylalanine 4-nitrobenzyl ester is unique due to its nitrobenzyl group, which allows for specific photolytic reactions. This makes it particularly useful in studies requiring controlled release of phenylalanine derivatives.

Properties

IUPAC Name

(2-nitrophenyl)methyl (2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O6/c27-23(31-17-20-13-7-8-14-22(20)26(29)30)21(15-18-9-3-1-4-10-18)25-24(28)32-16-19-11-5-2-6-12-19/h1-14,21H,15-17H2,(H,25,28)/t21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXIJMZFDXMOASX-NRFANRHFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)OCC2=CC=CC=C2[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)OCC2=CC=CC=C2[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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